molecular formula C9H13ClN2 B13051340 (1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine

(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine

Cat. No.: B13051340
M. Wt: 184.66 g/mol
InChI Key: KIFQPPCWISPYHH-SECBINFHSA-N
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Description

(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the chloro group to a methyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to methyl-substituted derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: The compound’s structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diamine group can form hydrogen bonds with active sites, while the chloro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine: shares similarities with other chloro-substituted phenyl compounds and diamines, such as:

Uniqueness

  • The unique combination of the chloro-substituted phenyl ring and the diamine group in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds. These properties include its reactivity in substitution reactions and its potential as a ligand in catalytic processes.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

KIFQPPCWISPYHH-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@@H](CN)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(CN)N

Origin of Product

United States

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